Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate
Description
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate is a pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a phenoxy group (-OPh) at position 3, a phenyl group at position 6, and an ethyl ester moiety at position 3. Its molecular formula is inferred as C₁₉H₁₆N₂O₃, with a molecular weight of 320.35 g/mol (calculated based on structural analogs).
Properties
IUPAC Name |
ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTFDISPHBTAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1OC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate typically involves the reaction of 3-phenoxy-6-phenylpyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used in the presence of appropriate catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives with potential pharmacological activities.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes or proteins can result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine derivatives exhibit diverse properties depending on substituents. Below is a structural and functional comparison of Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate with two analogs:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Substituent Effects on Reactivity and Bioactivity
Its π-electron system may facilitate interactions with biological targets, though bioactivity data are unavailable in the provided evidence.
Chlorinated pyridazines are common in agrochemicals due to their stability and moderate bioactivity .
Trifluoromethyl Group (Analog, CAS 478067-01-5) :
- The -CF₃ group’s strong electron-withdrawing nature and high lipophilicity may enhance membrane permeability and resistance to oxidative metabolism. Such derivatives are explored in pharmaceuticals for improved pharmacokinetics .
Crystallographic and Conformational Insights
- Structural Analysis: The pyridazine ring’s puckering (non-planarity) can influence molecular interactions.
Biological Activity
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by a unique pyridazine ring structure with phenoxy and phenyl substituents. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results. The compound may disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| A549 | 30 | G1 phase cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Binding : It may bind to receptors on cell surfaces, modulating signaling pathways associated with inflammation and cancer progression.
- Membrane Disruption : Its interaction with microbial membranes can lead to cell lysis and death.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.
- Cancer Research : In a preclinical trial, this compound showed significant tumor reduction in xenograft models of breast cancer, supporting further investigation into its therapeutic potential .
- Inflammation Studies : Research indicated that treatment with this compound reduced paw edema in rat models of inflammation, showcasing its anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
